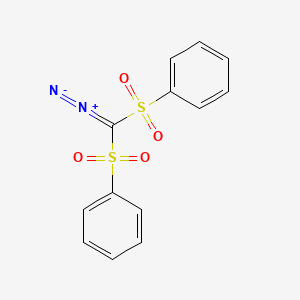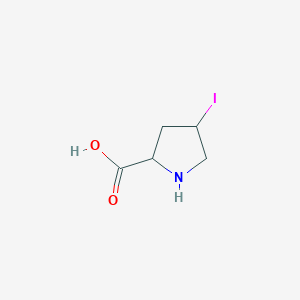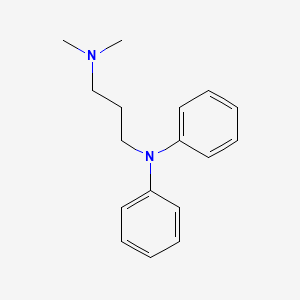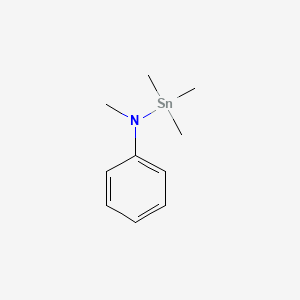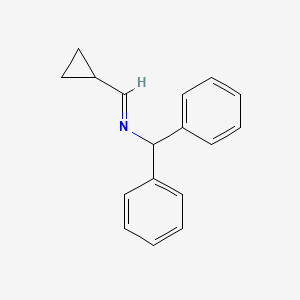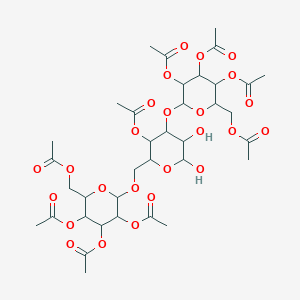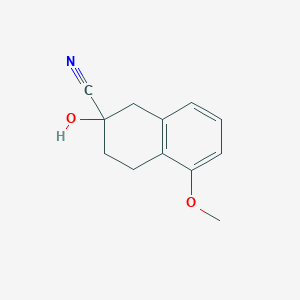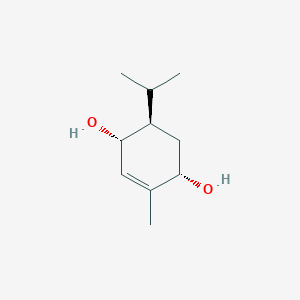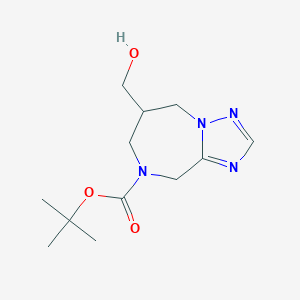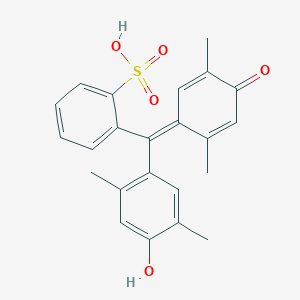
Xylenolblau
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylenolblau, also known as p-Xylenol Blue or p-Xylenolsulfonephthalein, is a sulfonephthalein dye. It is widely used as a pH indicator due to its distinct color changes at different pH levels. The compound has the empirical formula C23H22O5S and a molecular weight of 410.48 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Xylenolblau is synthesized through a series of chemical reactions involving the sulfonation of xylenol. The process typically involves the reaction of xylenol with sulfuric acid, followed by neutralization and purification steps to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where xylenol is treated with sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Xylenolblau undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids .
科学的研究の応用
Xylenolblau has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in various chemical reactions and titrations.
Biology: Employed in microbial assays to determine bacterial growth and lipase activity.
Medicine: Utilized in diagnostic assays and as a staining agent in histology and hematology.
Industry: Applied in food storage, corrosion testing, and the production of electrochromic displays and chemical sensors
作用機序
Xylenolblau exerts its effects primarily through its ability to change color in response to pH variations. The compound’s molecular structure allows it to undergo protonation and deprotonation, leading to distinct color changes at different pH levels. This property makes it an effective pH indicator in various applications .
類似化合物との比較
Similar Compounds
Thymol Blue: Another sulfonephthalein dye used as a pH indicator with similar color transition ranges.
Phenol Red: A pH indicator with a different color transition range but similar applications.
Bromothymol Blue: A dye with similar uses in pH indication and scientific research.
Uniqueness
Xylenolblau is unique due to its dual pH transition ranges, making it versatile for use in both acidic and basic environments. It can be used at half the concentration required for thymol blue, providing cost-effective and efficient pH indication .
特性
分子式 |
C23H22O5S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28/h5-12,24H,1-4H3,(H,26,27,28)/b23-19- |
InChIキー |
WRRLLJYTSAASLP-NMWGTECJSA-N |
異性体SMILES |
CC1=CC(=C(C=C1O)C)/C(=C\2/C=C(C(=O)C=C2C)C)/C3=CC=CC=C3S(=O)(=O)O |
正規SMILES |
CC1=CC(=C(C=C1O)C)C(=C2C=C(C(=O)C=C2C)C)C3=CC=CC=C3S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohepta[f]indene](/img/structure/B14747578.png)
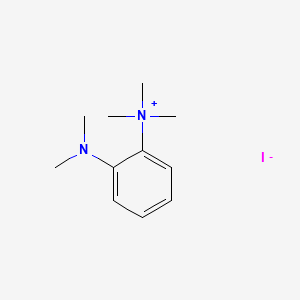
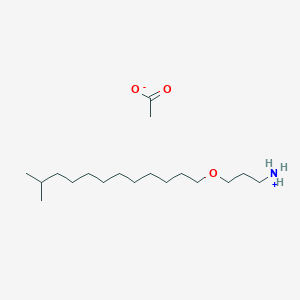
![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
